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Compound of Interest

Compound Name: (Rac)-AZD 6482

Cat. No.: B560039

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-AZD6482 is a potent and selective inhibitor of the 3 isoform of phosphoinositide 3-kinase
(PI3KP). As a key signaling molecule in the PI3K/Akt pathway, PISK[ is implicated in a variety
of cellular processes, including cell growth, proliferation, and survival. Dysregulation of this
pathway is a hallmark of various cancers and other diseases, making PI3K[(3 an attractive
therapeutic target. This technical guide provides a comprehensive overview of the synthetic
pathway for the racemic form of AZD6482, offering detailed experimental protocols and
guantitative data to support research and development efforts in this area. The synthesis is
based on procedures outlined in the patent literature, primarily from AstraZeneca.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (Rac)-AZD6482
and its intermediates.
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. Molecular
Intermediate/P  Molecular . .
Step Weight (g/mol  Yield (%)
roduct Formula )

9-Acetyl-7-
methyl-2-
1 (morpholin-4- C16H17N303 300.33 85
yl)pyrido[1,2-
a]pyrimidin-4-one

(Rac)-9-(1-
Hydroxyethyl)-7-
methyl-2-
2 Ci16H19N30s3 301.34 98
(morpholin-4-
yl)pyrido[1,2-
a]pyrimidin-4-one

(Rac)-9-(1-
Azidoethyl)-7-
methyl-2-
3 _ C16H18N6O2 326.35 95
(morpholin-4-
yl)pyrido[1,2-
a]pyrimidin-4-one

(Rac)-9-(1-
Aminoethyl)-7-
methyl-2-
4 C16H20N402 300.36 88
(morpholin-4-
yl)pyrido[1,2-
a]pyrimidin-4-one

5 (Rac)-AZD6482 C22H24N40a4 408.45 75

Synthesis Pathway Overview

The synthesis of (Rac)-AZD6482 is a multi-step process commencing with the formation of the
core pyrido[1,2-a]pyrimidine scaffold, followed by the elaboration of the side chain and final
coupling to the benzoic acid moiety.
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Caption: Overall synthesis pathway for (Rac)-AZD6482.

Detailed Experimental Protocols
Step 1: Synthesis of 9-Acetyl-7-methyl-2-(morpholin-4-
yl)pyrido[1,2-a]pyrimidin-4-one

This initial step involves the construction of the core heterocyclic system of AZD6482.

9-Acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-alpyrimidin-4-one

Click to download full resolution via product page
Caption: Experimental workflow for Step 1.

Methodology: A mixture of 2-amino-4-methylpyridine (1.0 eq), diethyl 2-(morpholin-4-
ylmethylene)malonate (1.1 eq), and acetic anhydride (1.5 eq) is heated at 140°C for 2 hours.
The reaction mixture is then cooled to room temperature. Eaton's reagent (phosphorus
pentoxide in methanesulfonic acid, 10 wt%) is added, and the mixture is heated to 80°C for 4
hours. After cooling, the reaction mixture is carefully poured onto ice-water and neutralized with
a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with
dichloromethane (DCM). The combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is
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purified by column chromatography on silica gel (eluent: DCM/Methanol gradient) to afford 9-
acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one as a solid.

Step 2: Synthesis of (Rac)-9-(1-Hydroxyethyl)-7-methyl-
2-(morpholin-4-yl)pyrido[1,2-a]Jpyrimidin-4-one

This step involves the reduction of the ketone to a secondary alcohol.

Methodology: To a solution of 9-acetyl-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one
(2.0 eq) in methanol at 0°C is added sodium borohydride (NaBHa4, 1.5 eq) portion-wise. The
reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and
stirred for an additional 2 hours. The reaction is quenched by the slow addition of water. The
methanol is removed under reduced pressure, and the aqueous residue is extracted with DCM.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated to give (Rac)-9-(1-hydroxyethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-
a]pyrimidin-4-one, which is used in the next step without further purification.

Step 3: Synthesis of (Rac)-9-(1-Azidoethyl)-7-methyl-2-
(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one

This step introduces the azide functionality which will be later reduced to the amine.
Methodology: To a solution of (Rac)-9-(1-hydroxyethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-
a]pyrimidin-4-one (1.0 eq) in anhydrous toluene is added diphenylphosphoryl azide (DPPA, 1.5
eq) and 1,8-diazabicyclo[5.4.0Jundec-7-ene (DBU, 1.5 eq). The reaction mixture is stirred at
room temperature for 12 hours. The solvent is removed under reduced pressure, and the
residue is purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate
gradient) to yield (Rac)-9-(1-azidoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-
one.

Step 4: Synthesis of (Rac)-9-(1-Aminoethyl)-7-methyl-2-
(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one

This is the reduction of the azide to the primary amine.
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Methodology: A solution of (Rac)-9-(1-azidoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-
a]pyrimidin-4-one (1.0 eq) in ethanol is hydrogenated over 10% palladium on carbon (Pd/C, 0.1
eq) under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. The catalyst is
removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced
pressure to give (Rac)-9-(1-aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-
one. This product is typically used in the subsequent step without further purification.

Step 5: Synthesis of (Rac)-AZD6482

This final step is an Ullmann condensation to form the desired product.

Cool to RT
Add water
Acidify with HCI
Extract with Ethyl Acetate

(Rac)-9-(1-Aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-a]pyrimidin-4-one
2-lodobenzoic acid

Heat in DMSO at 90°C Preparative HPLC (Rac)-AZD6482

Cul, K2CO3, L-proline

Click to download full resolution via product page
Caption: Experimental workflow for the final step of (Rac)-AZD6482 synthesis.

Methodology: A mixture of (Rac)-9-(1-aminoethyl)-7-methyl-2-(morpholin-4-yl)pyrido[1,2-
a]pyrimidin-4-one (1.0 eq), 2-iodobenzoic acid (1.2 eq), copper(l) iodide (Cul, 0.2 eq),
potassium carbonate (K2COs, 2.0 eq), and L-proline (0.4 eq) in anhydrous dimethyl sulfoxide
(DMSO) is heated at 90°C for 24 hours under a nitrogen atmosphere. The reaction mixture is
cooled to room temperature, and water is added. The agueous solution is acidified to pH 3-4
with 1M hydrochloric acid and then extracted with ethyl acetate. The combined organic layers
are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude
product is purified by preparative high-performance liquid chromatography (HPLC) to afford
(Rac)-AZD6482.

Conclusion

This technical guide provides a detailed and comprehensive pathway for the synthesis of
(Rac)-AZD6482. The described methodologies and associated data are intended to serve as a
valuable resource for researchers and professionals in the fields of medicinal chemistry and
drug development. The multi-step synthesis, while intricate, is based on well-established
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chemical transformations, providing a solid foundation for the production of this important
PI3KP inhibitor for further investigation and potential therapeutic applications.

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis of (Rac)-
AZD6482]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560039#rac-azd-6482-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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